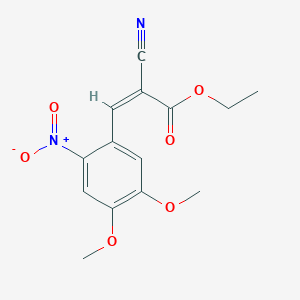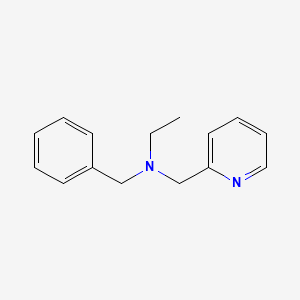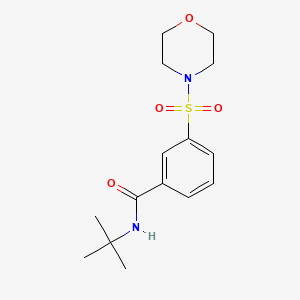
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate, also known as DMAN, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DMAN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 341.33 g/mol.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been found to have anti-inflammatory and antioxidant properties. In animal studies, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been shown to have a low toxicity profile and no significant adverse effects on vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several potential future directions for research. One area of interest is the development of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate-based fluorescent probes for detecting protein-protein interactions. Another area of interest is the synthesis of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate derivatives with enhanced anti-cancer activity or improved solubility in aqueous solutions. Additionally, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate could be used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals or fluorescent polymers. Overall, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has shown great potential for various scientific applications and will likely continue to be an area of active research in the future.
Synthesemethoden
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with ethyl cyanoacetate under basic conditions, followed by a Knoevenagel condensation reaction with ethyl acrylate. The resulting product is then purified through recrystallization to yield ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic synthesis, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been used as a key intermediate in the synthesis of various compounds, including biologically active molecules.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-4-22-14(17)10(8-15)5-9-6-12(20-2)13(21-3)7-11(9)16(18)19/h5-7H,4H2,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXAYRSKYQCSCC-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-2-propenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)


![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)

![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)


![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)
![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)